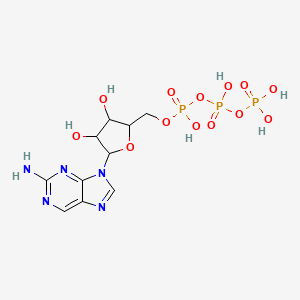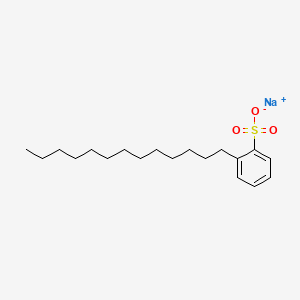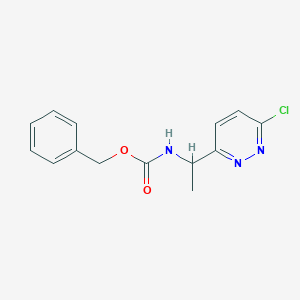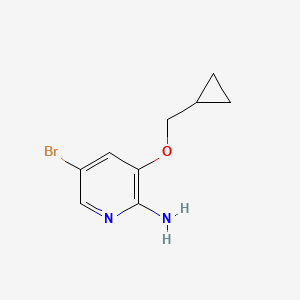
2-Amino-9-(b-D-ribofuranosyl)purine 5'-O-triphosphate-10mM aq. solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is a nucleoside analog that plays a significant role in various biochemical processes. It is a derivative of purine nucleosides and is often used in research due to its unique properties and applications in molecular biology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(b-D-ribofuranosyl)purine involves several steps. One common method includes the reaction of 2-amino-9-(b-D-ribofuranosyl)purine with triphosphate donors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-9-(b-D-ribofuranosyl)purine with chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde . The products are then isolated, purified by chromatography, and characterized by mass spectrometry, NMR, fluorescence, and UV spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-amino-9-(b-D-ribofuranosyl)purine, such as 3-(b-D-ribofuranosyl)-imidazo[1,2a]purine and 3-(b-D-ribofuranosyl)-5-methylimidazo[1,2a]purine .
Wissenschaftliche Forschungsanwendungen
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a probe molecule to monitor DNA replication and other biochemical processes.
Biology: Plays a role in studying nucleic acid interactions and enzymatic activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate involves its interaction with nucleic acids and enzymes. It binds to DNA duplexes and produces fluorescence, which can be used to monitor the progress of DNA replication . The compound’s molecular targets include various enzymes involved in nucleic acid metabolism, and its pathways involve the modulation of biochemical reactions essential for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-9-(b-D-ribofuranosyl)purine: An intermediate in the synthesis of nucleic acids and a nucleoside analog.
2-Amino-9-(2-O-methyl-b-D-ribofuranosyl)purine: A derivative used in studying nucleic acid interactions.
Uniqueness
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is unique due to its specific triphosphate group, which enhances its interaction with nucleic acids and enzymes. This makes it particularly useful in research applications where precise monitoring of biochemical processes is required.
Eigenschaften
IUPAC Name |
[[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNZDIFALTTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)


![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)


![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)


